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Introduction

Lipid nanoparticles (LNPs) have become the leading platform for the in vivo delivery of RNA

therapeutics, a prominence underscored by the success of mRNA-based vaccines.[1] These

nanoparticles are typically composed of four key lipid components: an ionizable lipid, a

phospholipid (helper lipid), cholesterol, and a PEGylated lipid.[2][3] The ionizable lipid is critical,

as it is positively charged at a low pH, which facilitates the encapsulation of negatively charged

mRNA during formulation, but is near-neutral at physiological pH, which reduces toxicity.

DAL4 is a novel diamino lipid designed for the formulation of LNPs intended to deliver mRNA

payloads, particularly in the context of cancer immunotherapy. Preclinical research has

demonstrated the potential of DAL4-LNPs to effectively deliver mRNA to tumor cells, inducing

the expression of encoded proteins like cytokines (e.g., IL-12, IL-27) to stimulate an anti-tumor

immune response. This document provides detailed protocols for the preparation,

characterization, and preclinical evaluation of DAL4-LNPs for researchers, scientists, and drug

development professionals.
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The formulation of DAL4-LNPs is achieved by the rapid mixing of a lipid mixture in an organic

solvent (ethanol) with an aqueous solution of mRNA at a low pH. The microfluidic mixing

technique is recommended for producing LNPs with consistent and controlled physicochemical

properties.

Table 1: DAL4 LNP Formulation Parameters

Component Example Material Molar Ratio (%)
Role in
Formulation

Ionizable Lipid Diamino lipid DAL4 50

Encapsulates mRNA

and facilitates

endosomal escape.

Helper Lipid

DSPC (1,2-distearoyl-

sn-glycero-3-

phosphocholine)

10

Provides structural

integrity to the

nanoparticle.

Structural Lipid Cholesterol 38.5

Enhances particle

stability and

modulates membrane

fluidity.

PEGylated Lipid DMG-PEG 2000 1.5

Controls particle size

and increases

circulation time by

reducing protein

binding.

Table 2: Expected Physicochemical Properties of DAL4-mRNA LNPs
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Parameter Target Value Method of Analysis

Size (Hydrodynamic Diameter) 80 - 150 nm
Dynamic Light Scattering

(DLS)

Polydispersity Index (PDI) < 0.2
Dynamic Light Scattering

(DLS)

Zeta Potential (at pH 7.4)
Near-neutral (-10 mV to +10

mV)

Electrophoretic Light

Scattering (ELS)

mRNA Encapsulation

Efficiency
> 90% Quant-iT RiboGreen Assay

Experimental Workflows and Protocols
LNP Preparation and Purification Workflow
The overall process involves preparing the lipid and mRNA solutions, mixing them using a

microfluidic device to induce LNP self-assembly, and then purifying the resulting nanoparticles

through dialysis or tangential flow filtration (TFF) to remove the organic solvent and exchange

the buffer to a physiological pH.

Workflow for DAL4-LNP Preparation and Purification

Solution Preparation

Formulation Purification & Final Formulation

Prepare Lipid Mix
(DAL4, DSPC, Cholesterol, PEG-Lipid)

in Ethanol

Microfluidic Mixing
(3:1 Aqueous:Ethanol Ratio)

Prepare mRNA
in Low pH Buffer

(e.g., Sodium Citrate, pH 4.0)
Dialysis / TFF

(Buffer exchange to PBS, pH 7.4)
Sterile Filtration
(0.22 µm filter)

Final DAL4-mRNA LNPs
(Store at 4°C or -80°C)

Click to download full resolution via product page

A diagram of the DAL4-LNP preparation and purification workflow.

Protocol 2.1: DAL4-LNP Formulation via Microfluidic
Mixing
Materials:
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Diamino lipid DAL4

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

Cholesterol

DMG-PEG 2000

Ethanol (200 proof, RNase-free)

mRNA transcript in RNase-free water

Sodium Citrate buffer (50 mM, pH 4.0, RNase-free)

Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)

Dialysis cassettes (10K MWCO)

Procedure:

Aqueous Phase Preparation: Dilute the mRNA stock solution in 50 mM Sodium Citrate buffer

(pH 4.0) to the desired final concentration.

Organic Phase Preparation:

Prepare stock solutions of DAL4, DSPC, Cholesterol, and DMG-PEG 2000 in ethanol.

Combine the lipid stock solutions in an RNase-free tube to achieve the target molar ratio

of 50:10:38.5:1.5 (DAL4:DSPC:Cholesterol:DMG-PEG).

Microfluidic Mixing:

Set up the microfluidic mixing system according to the manufacturer's instructions.

Load the aqueous mRNA solution and the organic lipid solution into separate syringes.
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Set the flow rate ratio to 3:1 (Aqueous:Organic) and a total flow rate appropriate for the

system (e.g., 12 mL/min).

Initiate the mixing process and collect the resulting nanoparticle suspension.

Purification and Buffer Exchange:

Transfer the collected LNP suspension to a dialysis cassette.

Perform dialysis against PBS (pH 7.4) at 4°C for at least 18 hours, with two buffer

changes, to remove ethanol and raise the pH.

Concentration and Sterilization:

Concentrate the dialyzed LNPs to the target mRNA concentration using centrifugal filters if

necessary.

Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

Storage: Store the final DAL4-mRNA LNPs at 4°C for short-term use or at -80°C for long-

term storage.

LNP Characterization Workflow
Following preparation, a series of quality control assays must be performed to ensure the LNPs

meet the required specifications for preclinical use.
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Workflow for DAL4-LNP Characterization

Physicochemical Analysis

Key Quality Attributes

Final DAL4-mRNA LNP Sample

Dynamic Light Scattering (DLS) Electrophoretic Light Scattering (ELS) RiboGreen Assay

Particle Size &
Polydispersity Index (PDI) Zeta Potential Encapsulation Efficiency (EE)

LNPs Meet Specifications?

Proceed to Preclinical Studies

Yes

Reformulate / Optimize

No

Click to download full resolution via product page

A flowchart for the characterization of DAL4-mRNA LNPs.

Protocol 2.2: Size, PDI, and Zeta Potential Measurement
Instrument: Dynamic Light Scattering (DLS) instrument with zeta potential measurement

capability (e.g., Malvern Zetasizer).

Procedure:

Sample Preparation: Dilute the LNP sample in 1x PBS (for size) or 0.1x PBS (for zeta

potential) to an appropriate concentration to achieve a stable count rate as per the

instrument's recommendation.
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Size and PDI Measurement:

Equilibrate the instrument to 25°C.

Transfer the diluted sample to a cuvette.

Perform the DLS measurement to obtain the Z-average diameter (size) and Polydispersity

Index (PDI).

Zeta Potential Measurement:

Transfer the sample diluted in 0.1x PBS to a folded capillary cell.

Perform the electrophoretic light scattering (ELS) measurement to determine the zeta

potential.

Protocol 2.3: mRNA Encapsulation Efficiency (EE%)
Method: Quant-iT RiboGreen Assay. This assay uses a dye that fluoresces upon binding to

RNA. By measuring fluorescence before and after lysing the LNPs with a detergent, the

amount of encapsulated RNA can be determined.

Procedure:

Prepare Standards: Create a standard curve of your specific mRNA in TE buffer.

Sample Preparation:

Sample A (Free mRNA): Dilute the LNP sample 100-fold in TE buffer.

Sample B (Total mRNA): Dilute the LNP sample 100-fold in TE buffer containing 2% Triton

X-100. Incubate for 10 minutes at 37°C to lyse the LNPs.

Assay:

Add the diluted RiboGreen reagent to all standards and samples.

Incubate in the dark for 5 minutes.
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Measure fluorescence (Excitation: ~480 nm / Emission: ~520 nm).

Calculation:

Determine the concentration of mRNA in Sample A and Sample B using the standard

curve.

Calculate the Encapsulation Efficiency using the formula: EE (%) = [(Total mRNA) - (Free

mRNA)] / (Total mRNA) * 100

Preclinical Evaluation Protocols
Protocol 3.1: In Vitro Transfection Efficiency
This protocol assesses the ability of DAL4-LNPs to deliver functional mRNA into cells, leading

to protein expression. Firefly Luciferase (fLuc) mRNA is commonly used as a reporter.

Materials:

Hepatocellular carcinoma cells (e.g., HepG2) or other relevant cell lines.

Complete cell culture medium.

DAL4-LNPs encapsulating fLuc mRNA.

White, clear-bottom 96-well plates.

Luciferase assay reagent (e.g., Bright-Glo™).

Luminometer.

Procedure:

Cell Seeding: Seed 10,000 HepG2 cells per well in a 96-well plate and allow them to adhere

overnight.

LNP Treatment:
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Dilute the DAL4-fLuc LNPs in complete culture medium to achieve the desired final mRNA

concentrations (e.g., 10, 50, 100 ng/well).

Remove the old medium from the cells and add the LNP-containing medium.

Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.

Luminescence Measurement:

Prepare the luciferase assay reagent according to the manufacturer's protocol.

Add the reagent to each well and incubate as required.

Measure the luminescence using a plate-reading luminometer. Higher luminescence

indicates higher protein expression and transfection efficiency.

Protocol 3.2: In Vivo Efficacy in Murine Models
This protocol evaluates the in vivo protein expression from mRNA delivered by DAL4-LNPs.

Materials:

BALB/c or C57BL/6 mice (6-8 weeks old).

DAL4-LNPs encapsulating fLuc mRNA, formulated in sterile PBS.

Anesthesia (e.g., isoflurane).

D-Luciferin substrate.

In Vivo Imaging System (IVIS).

Procedure:

Administration: Administer the DAL4-fLuc LNPs to mice via the desired route (e.g.,

intravenous, intramuscular, or intratumoral injection). A typical dose might be 0.1 to 1 mg

mRNA/kg body weight.

Imaging:
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At desired time points (e.g., 6, 24, 48 hours post-injection), anesthetize the mice.

Administer D-Luciferin (e.g., 150 mg/kg) via intraperitoneal injection and wait for 10

minutes for substrate distribution.

Place the mouse in the IVIS chamber and acquire bioluminescence images.

Analysis: Quantify the bioluminescent signal in the target organs or tissues (e.g., liver,

spleen, tumor) using the accompanying software. The signal intensity correlates with the

level of in vivo protein expression.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b12398828?utm_src=pdf-custom-synthesis#bc-rfq
https://pubmed.ncbi.nlm.nih.gov/39101874/
https://pubmed.ncbi.nlm.nih.gov/39101874/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12415982/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12415982/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9250827/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9250827/
https://www.benchchem.com/product/b12398828/docs#application-note-dal4-lipid-nanoparticle-lnp-platform-for-preclinical-mrna-delivery
https://www.benchchem.com/product/b12398828/docs#application-note-dal4-lipid-nanoparticle-lnp-platform-for-preclinical-mrna-delivery
https://www.benchchem.com/product/b12398828/docs#application-note-dal4-lipid-nanoparticle-lnp-platform-for-preclinical-mrna-delivery
https://www.benchchem.com/product/b12398828/docs#application-note-dal4-lipid-nanoparticle-lnp-platform-for-preclinical-mrna-delivery
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12398828?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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